2'-Hydroxy-4',5'-dimethylacetophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

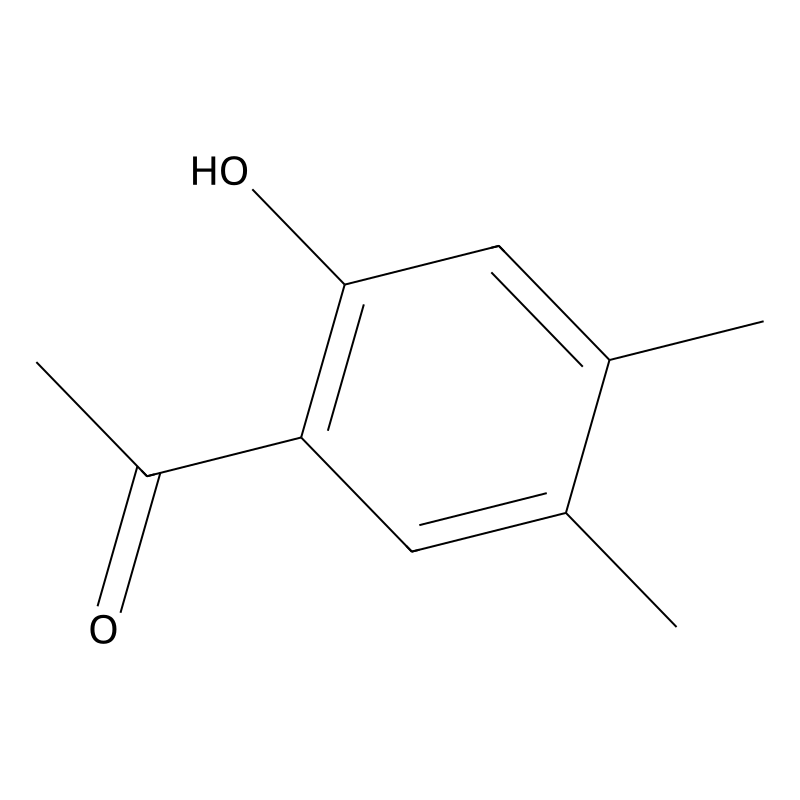

2'-Hydroxy-4',5'-dimethylacetophenone is an organic compound with the molecular formula C₁₀H₁₂O₂. It is characterized by a phenolic hydroxyl group and an acetophenone moiety, contributing to its diverse chemical properties. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry. The compound's structure consists of a benzene ring substituted with a hydroxyl group at the 2' position and two methyl groups at the 4' and 5' positions relative to the carbonyl group, which is part of the acetophenone structure.

As 2'-Hydroxy-4',5'-dimethylacetophenone serves primarily as a precursor, there is no established mechanism of action associated with the compound itself. The biological activity lies within the synthesized chalcone derivatives. The specific mechanism by which these chalcones exert their antibacterial effects depends on the structure of the attached aldehyde group and requires further investigation [].

Synthesis of Chalcone Derivatives with Antibacterial Activity:

The primary application of 2'-Hydroxy-4',5'-dimethylacetophenone in scientific research lies in the synthesis of chalcone derivatives with potential antibacterial activity. Chalcones are a class of natural products with diverse biological properties, including antibacterial, antifungal, and anticancer effects . Studies have shown that 2'-Hydroxy-4',5'-dimethylacetophenone can be used as a building block in the Claisen-Schmidt condensation reaction with various substituted benzaldehydes to generate a library of novel chalcone derivatives. These derivatives are then evaluated for their antibacterial activity against various bacterial strains.

- Nucleophilic Substitution: The hydroxyl group can act as a nucleophile, allowing for substitution reactions with alkyl halides.

- Esterification: The phenolic hydroxyl can react with carboxylic acids or acid chlorides to form esters.

- Oxidation: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions .

Additionally, it has been reported that this compound can be used as a precursor in the synthesis of hydrazones, such as (E)-2-(1-hydrazonoethyl)-4,5-dimethylphenol, through reaction with hydrazine in alkaline conditions .

Research indicates that 2'-hydroxy-4',5'-dimethylacetophenone exhibits various biological activities. It has been studied for its antimicrobial properties, showing effectiveness against certain bacterial strains. Additionally, its derivatives have been explored for potential antimalarial activity and other pharmacological effects . The compound's ability to interact with biological systems makes it a candidate for further investigation in drug development.

The synthesis of 2'-hydroxy-4',5'-dimethylacetophenone can be achieved through several methods:

- Direct Acylation: Starting from 2-hydroxy-4,5-dimethylphenol, acylation with acetyl chloride or acetic anhydride can yield the desired compound.

- Hydrolysis of Esters: Methyl esters of substituted phenols can be hydrolyzed to form the corresponding hydroxyacetophenones.

- Condensation Reactions: Condensation reactions involving substituted phenols and acetophenones under acidic or basic conditions can also lead to the formation of this compound .

2'-Hydroxy-4',5'-dimethylacetophenone finds applications in various fields:

- Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

- Pharmaceuticals: Its derivatives are being explored for potential therapeutic applications due to their biological activities.

- Chemical Research: Used as a reagent in various

Interaction studies involving 2'-hydroxy-4',5'-dimethylacetophenone focus on its reactivity with other chemical species and its biological interactions. These studies often explore:

- Reactivity with Nucleophiles: Understanding how this compound interacts with nucleophiles can provide insights into its synthetic utility.

- Biological Interactions: Investigating how this compound affects biological systems, including enzyme inhibition or receptor binding, is crucial for its potential medicinal applications .

Several compounds share structural similarities with 2'-hydroxy-4',5'-dimethylacetophenone. Notable examples include:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 2-Hydroxyacetophenone | Hydroxyl group at the 2-position of acetophenone | Lacks additional methyl groups |

| 4-Hydroxy-3-methylacetophenone | Hydroxyl group at the 4-position | Methyl substitution at the 3-position |

| 2'-Hydroxy-4',6'-dimethylacetophenone | Hydroxyl group at the 2' position; methyls at 4' and 6' | Different methyl substitution pattern |

The uniqueness of 2'-hydroxy-4',5'-dimethylacetophenone lies in its specific arrangement of substituents, which may influence its reactivity and biological activity compared to these similar compounds.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant